molecular formula C7H18N2 B092874 2,2-Dimethylpentane-1,5-diamine CAS No. 15657-55-3

2,2-Dimethylpentane-1,5-diamine

Cat. No.: B092874
CAS No.: 15657-55-3
M. Wt: 130.23 g/mol
InChI Key: TUGAQVRNALIPHY-UHFFFAOYSA-N
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Description

2,2-Dimethylpentane-1,5-diamine (CAS 15657-55-3) is a branched aliphatic diamine with the molecular formula C7H18N2 and a molecular weight of 130.23 g/mol . This structure features a central pentane chain with a gem-dimethyl group on the second carbon and terminal amino groups at positions 1 and 5 . The branching introduced by the dimethyl group reduces crystallinity and enhances thermal stability compared to linear diamines, making it a valuable building block in polymer chemistry . Its primary research applications include its role as a monomer in the synthesis of polyamide resins, where it modifies properties like flexibility and thermal resistance, and as a curing agent for epoxy resins, influencing the cross-linking density and final material properties . Furthermore, its chemical structure lends itself to development as a corrosion inhibitor in various industrial applications . Researchers also utilize this diamine for the design and synthesis of Schiff base ligands, which are key precursors for creating coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and separation science . As a highly alkaline substance, it is classified as corrosive (Skin Corr. 1B, H314) and requires careful handling in laboratory settings, including the use of appropriate personal protective equipment and storage in corrosion-resistant containers . This product is intended for in-vitro research use only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

15657-55-3

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

2,2-dimethylpentane-1,5-diamine

InChI

InChI=1S/C7H18N2/c1-7(2,6-9)4-3-5-8/h3-6,8-9H2,1-2H3

InChI Key

TUGAQVRNALIPHY-UHFFFAOYSA-N

SMILES

CC(C)(CCCN)CN

Canonical SMILES

CC(C)(CCCN)CN

Synonyms

2,2-Dimethyl-1,5-pentanediamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methylpentane-1,5-diamine with structurally or functionally related diamines:

Property 2-Methylpentane-1,5-diamine 1,5-Pentanediamine (Cadaverine) N,N′-Bis(2-aminoethyl)-1,5-pentanediamine N1,N5-Dimethylpentane-1,5-diamine
IUPAC Name 2-Methylpentane-1,5-diamine Pentane-1,5-diamine N,N′-Bis(2-aminoethyl)pentane-1,5-diamine N1,N5-Dimethylpentane-1,5-diamine
CAS Number 15520-10-2 462-94-2 35513-91-8 Not explicitly listed (metabolite)
Molecular Formula C₆H₁₆N₂ C₅H₁₄N₂ C₉H₂₂N₄ C₇H₁₈N₂
Molecular Weight (g/mol) 116.20 102.18 186.30 130.23
Structure Branched (methyl at C2) Linear Linear with aminoethyl substituents Linear with N-methyl groups
Physical State Liquid Liquid (pungent odor) Solid or viscous liquid Not reported
Applications Polyamides, epoxy resins Bioactive molecule (e.g., bacterial metabolism) Chelating agents, dendrimer synthesis Metabolite in cheetah urine
Safety Corrosive (Skin Corr. 1B) Stench, irritant Limited data No safety hazards reported

Key Differences and Insights

Structural Impact on Properties :

  • Branching : The methyl group in 2-Methylpentane-1,5-diamine reduces hydrogen bonding compared to linear 1,5-pentanediamine (cadaverine), lowering its melting point and enhancing solubility in hydrophobic matrices .
  • Bioactivity : Cadaverine is a biogenic amine involved in decomposition and microbial metabolism, whereas 2-Methylpentane-1,5-diamine is synthetic and lacks natural biological roles .

Functional Versatility: N,N′-Bis(2-aminoethyl)-1,5-pentanediamine’s additional aminoethyl groups increase its chelation capacity, making it useful in metal ion binding and nanotechnology . N1,N5-Dimethylpentane-1,5-diamine, identified in cheetah urine, highlights metabolic modifications of diamines in biological systems .

Safety and Handling :

  • 2-Methylpentane-1,5-diamine’s corrosivity necessitates stringent safety protocols, unlike cadaverine, which is primarily a nuisance due to its odor .

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for confirming the structure of 2,2-Dimethylpentane-1,5-diamine?

  • Answer : Structural confirmation requires a combination of spectroscopic techniques:

  • IR/Raman Spectroscopy : Analyze N-H stretching (~3300 cm⁻¹) and bending vibrations (~1600 cm⁻¹) to confirm primary amine groups. Compare with group frequency charts for nitrogen compounds .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to resolve methyl (δ ~1.0–1.5 ppm) and methylene (δ ~2.5–3.5 ppm) environments. Molecular symmetry (C6H16N2) should yield distinct splitting patterns .
  • Mass Spectrometry : Verify the molecular ion peak at m/z 116.208 (C6H16N2+^+) and fragmentation pathways .

Q. What safety precautions are essential when handling 2,2-Dimethylpentane-1,5-diamine in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as corrosive under UN 2735) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .
  • Spill Management : Neutralize spills with weak acids (e.g., citric acid) and dispose of contaminated materials as hazardous waste .

Q. What are the primary applications of 2,2-Dimethylpentane-1,5-diamine in polymer chemistry?

  • Answer : The compound serves as:

  • Crosslinking Agent : Reacts with diisocyanates (e.g., 2,2-dimethylpentane-1,5-diyl diisocyanate) to form polyurethanes with enhanced thermal stability .
  • Epoxy Curing Agent : Accelerates epoxy resin polymerization via amine-epoxide reactions, improving mechanical properties .

Advanced Research Questions

Q. How can 2,2-Dimethylpentane-1,5-diamine be utilized in the design of Schiff base ligands for coordination polymers?

  • Answer :

  • Synthesis : React with carbonyl compounds (e.g., salicylaldehyde) to form tetradentate Schiff base ligands. Example: A similar ligand, N-(2-hydroxylacetophenone)-3-oxapentane-1,5-diamine, coordinates with Cu(II) to form 1D polymers .
  • Characterization : Use single-crystal X-ray diffraction (employing SHELX programs for refinement) and UV-Vis spectroscopy to study metal-ligand charge transfer .

Q. How can researchers resolve discrepancies between theoretical and experimental vibrational spectra of 2,2-Dimethylpentane-1,5-diamine complexes?

  • Answer :

  • Computational Modeling : Compare experimental IR/Raman data with density functional theory (DFT)-simulated spectra (e.g., B3LYP/6-31G* basis set) to validate assignments .
  • Isotopic Substitution : Replace 14^{14}N with 15^{15}N to isolate amine vibrational modes and reduce coupling effects .

Q. What are the challenges in optimizing reaction conditions for polyurethane synthesis using 2,2-Dimethylpentane-1,5-diamine?

  • Answer :

  • Stoichiometric Balance : Maintain a 1:1 molar ratio of diamine to diisocyanate to prevent unreacted monomers, which degrade material performance .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction homogeneity. Avoid protic solvents that compete with amine-isocyanate reactions .
  • Temperature Control : Limit exothermic side reactions by maintaining temperatures below 60°C during prepolymer formation .

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